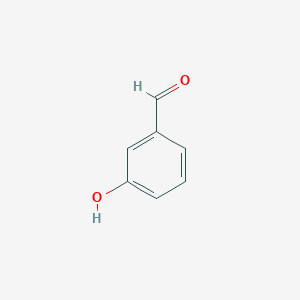

3-Hydroxybenzaldehyde

概述

描述

3-Hydroxybenzaldehyde (3-HBA) is a benzaldehyde derivative with a hydroxyl group at the meta position of the aromatic ring. It is naturally occurring and widely utilized in chemical synthesis, particularly for producing flavonoids and other phenolic compounds with antioxidant properties . 3-HBA is synthesized via enzymatic pathways involving 3-hydroxybenzyl-alcohol dehydrogenase and can also be derived from 3-aminobenzaldehyde through nitration and subsequent hydrolysis . Its structural isomerism with salicylaldehyde (2-hydroxybenzaldehyde) and 4-hydroxybenzaldehyde (4-HBA) underpins its distinct physicochemical and biological behaviors. Notably, 3-HBA has shown vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation and endothelial inflammation, making it a candidate for treating atherosclerosis .

科学研究应用

Medicinal Chemistry

Vasculoprotective Effects

Recent studies have highlighted the vasculoprotective effects of 3-HBA, particularly in the context of atherosclerosis. Research demonstrated that 3-HBA inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF). In vitro assays showed that treatment with 3-HBA resulted in significant inhibition of VSMC migration and proliferation, as evidenced by MTS and BrdU assays. Furthermore, it was found to suppress inflammatory markers in human umbilical vein endothelial cells (HUVECs) and exhibited anti-angiogenic properties in vivo through Matrigel plug assays .

Antioxidant Properties

3-HBA is also recognized for its antioxidant capabilities. It serves as a precursor for phenolic compounds, which are known for their antioxidative properties. Studies indicate that compounds with hydroxyl groups at specific positions on the benzene ring exhibit enhanced intracellular antioxidative activity compared to those without . This characteristic makes 3-HBA a valuable compound in developing antioxidant therapies.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties as well. A study assessed the antibacterial activity of 3-HBA and found it effective against various bacterial strains, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections .

Environmental Applications

Dye Industry

In environmental science, 3-HBA has been utilized in the textile industry as a dye precursor. The compound's ability to form stable colored complexes makes it suitable for various dyeing processes. Additionally, advancements in supercritical carbon dioxide dyeing techniques have reduced water usage and enhanced dye efficiency, positioning 3-HBA as an eco-friendly alternative in dye applications .

Water Treatment

Research has explored the adsorption kinetics of 3-HBA on bentonite clay, indicating its potential role in wastewater treatment processes. The kinetics were found to fit a pseudo-second-order model, suggesting effective removal capabilities from contaminated water sources . This application highlights 3-HBA's utility in environmental remediation efforts.

Material Science

Ionophore Development

In material science, 3-HBA is employed as an ionophore in the development of selective sensors. Specifically, it has been used to create sensitive PVC membrane sensors for detecting terbium ions (Tb³⁺). The incorporation of 3-HBA enhances the selectivity and sensitivity of these sensors, showcasing its importance in analytical chemistry .

Case Studies

相似化合物的比较

Comparison with Structural Isomers and Analogous Compounds

Structural and Physicochemical Properties

Crystallography and Thermal Stability

- 3-HBA forms cocrystals with acridine in the triclinic P1 space group , stabilized by O–H⋯N hydrogen bonds and π–π interactions. Its cocrystal melts at a lower temperature than its individual components .

- 4-HBA cocrystallizes with acridine in the monoclinic P21/n space group, exhibiting higher thermal stability than 3-HBA but lower than pure acridine .

Table 1: Physicochemical Properties

Reactivity and Stability

- 4-HBA and vanillin exhibit lower vapor pressures, enhancing their stability in industrial formulations compared to 3-HBA .

Anticancer and Antiproliferative Effects

- 3-HBA derivatives, such as monastrol (a kinesin Eg5 inhibitor), show potent anti-proliferative activity against glioma cells (IC50: ~10 μM) .

- 4-HBA is less studied in cancer but enhances insulin sensitivity and wound healing .

- Salicylaldehyde derivatives are redox-active, generating ROS for antimicrobial and nematicidal effects .

Table 2: Bioactivity Profiles

Antimicrobial and Antiviral Potential

- 3-HBA derivatives (e.g., palmitic acid-based neoglycolipids) exhibit antifungal activity against Candida spp. (MIC: 2–8 μg/mL) .

- 4-HBA and 3-HBA synergize with salicylaldehyde to improve nematicidal efficacy .

Synergistic and Contrasting Roles

- Synergy : 3-HBA and 4-HBA combined with salicylaldehyde enhance nematicidal activity by 30–40% .

- Divergence : 3-HBA’s vasculoprotective effects contrast with 4-HBA’s role in diabetes management .

- Reactivity : 3-HBA’s inability to undergo double decarboxylation limits its utility in certain synthetic pathways compared to 4-HBA .

生物活性

3-Hydroxybenzaldehyde (3-HBA), a naturally occurring compound and a structural isomer of salicylaldehyde, has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of 3-HBA, supported by relevant research findings and case studies.

3-HBA is characterized by its hydroxyl group at the meta position of the benzaldehyde structure, which influences its reactivity and biological properties. It is known to act as a precursor for various phenolic compounds, including Protocatechuic aldehyde (PCA), which has demonstrated significant vasculoprotective effects . The compound's mechanism of action includes:

- Antioxidant Activity : 3-HBA exhibits strong antioxidant properties, which are essential in mitigating oxidative stress in cells. This is particularly relevant in conditions such as atherosclerosis and neurodegenerative diseases .

- Vasculoprotective Effects : Research indicates that 3-HBA can inhibit vascular smooth muscle cell (VSMC) proliferation and migration, thus preventing pathological vascular remodeling .

1. Vasculoprotective Effects

A pivotal study investigated the vasculoprotective effects of 3-HBA on endothelial cells and VSMCs. The findings revealed that:

- In Vitro Studies : 3-HBA treatment significantly reduced PDGF-induced VSMC migration and proliferation. It also inhibited key signaling pathways associated with inflammation and cell cycle progression, specifically by downregulating p-NF-κB and p-p38 levels in human umbilical vein endothelial cells (HUVECs) .

- In Vivo Studies : In animal models, such as Sprague Dawley rats, 3-HBA demonstrated anti-angiogenic properties by suppressing neointima formation and enhancing blood circulation post-thrombus formation .

2. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of 3-HBA against oxidative stress-induced apoptosis in astrocytes:

- Cell Viability Enhancement : In experiments involving Angiostrongylus cantonensis excretory-secretory products (ESPs), treatment with 3-HBA improved astrocyte viability by activating the Shh signaling pathway while inhibiting apoptosis-related molecules like Bax and Bid .

- Mechanistic Insights : The protective effects were attributed to the modulation of signaling pathways that regulate cell survival and apoptosis, indicating potential applications in neurodegenerative diseases .

3. Antibacterial Activity

3-HBA has also been evaluated for its antibacterial properties. Studies suggest that it may inhibit bacterial growth through mechanisms that involve disrupting bacterial cell membranes or interfering with metabolic processes . This property positions it as a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Vasculoprotective Effects in Atherosclerosis

In a controlled study involving C57BL/6 mice, researchers administered 100 mg/kg of 3-HBA over one week. Results indicated significant reductions in neointima formation following common carotid artery balloon injury, suggesting its potential as a therapeutic agent for atherosclerosis .

Case Study 2: Neuroprotection Against A. cantonensis

Another study focused on the protective effects of 3-HBA on astrocytes exposed to A. cantonensis ESPs. The results demonstrated that pre-treatment with varying concentrations of 3-HBA significantly increased cell viability compared to untreated controls, underscoring its neuroprotective capabilities .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity | Vasculoprotective Effects | Neuroprotective Effects | Antibacterial Activity |

|---|---|---|---|---|

| This compound | High | Yes | Yes | Yes |

| Protocatechuic Aldehyde | Moderate | Yes | Limited | Limited |

| Salicylaldehyde | Moderate | Limited | Limited | Moderate |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 3-hydroxybenzaldehyde, and how are its structural properties characterized?

- Synthesis : 3-HBA can be synthesized via oxidative polycondensation or through modified vertical Bridgman techniques for single-crystal growth .

- Characterization : X-ray diffraction (orthorhombic system confirmation), UV-Vis spectroscopy, and thermal analysis (e.g., differential scanning calorimetry) are used to determine crystallinity and stability .

- Physicochemical Properties : Solubility in water (8.45 mg/mL at 25°C) and organic solvents, molecular formula (C₇H₆O₂), and spectral data (e.g., SMILES: C1=CC(=CC=C1C=O)O) are documented in PubChem and CAS databases .

Q. How does the hydroxyl group position in hydroxybenzaldehyde isomers affect biological activity?

- Structural Impact : The meta-position (C3) hydroxyl group in 3-HBA confers distinct antioxidative and anti-inflammatory properties compared to ortho- (2-HBA) and para- (4-HBA) isomers. For example, 3-HBA inhibits VSMC proliferation via AKT phosphorylation, while 4-HBA shows weaker effects .

- Methodology : Comparative studies using BrdU proliferation assays, Western blotting (e.g., phospho-AKT detection), and structural-activity relationship (SAR) modeling .

Advanced Research Questions

Q. What experimental models are suitable for studying 3-HBA's vasculoprotective effects?

- In Vitro Models : Human umbilical vein endothelial cells (HUVECs) and VSMCs treated with TNF-α or PDGF-BB to assess anti-inflammatory (VCAM-1/ICAM-1 suppression) and antiproliferative (cell cycle arrest at S/G0-G1 phases) effects .

- In Vivo Models :

- Matrigel Plug Assay : Quantifies angiogenesis inhibition in C57BL6 mice .

- Carotid Artery Injury Model : Evaluates neointima formation reduction in Sprague Dawley rats .

Q. How can researchers resolve contradictions in bioactivity data between 3-HBA and its derivatives?

- Case Study : Methylation or glycosylation of the C3-OH group abolishes antioxidative activity, as shown in SAR studies .

- Methodology :

- Kinetic Assays : Compare ALDH2 substrate specificity for 3-HBA vs. derivatives .

- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. What advanced synthetic routes improve 3-HBA yield and purity for research applications?

- Novel Method : Solid-phase reaction systems optimize yield (98% purity) and reduce byproducts compared to traditional hydrolysis .

- Purification : Distillation or chromatography (e.g., HPLC with C18 columns) ensures high-purity 3-HBA for pharmacological studies .

Q. How does 3-HBA interact with enzymatic pathways in metabolic studies?

- Key Enzymes :

- 3-Hydroxybenzyl Alcohol Dehydrogenase : Converts 3-hydroxybenzyl alcohol to 3-HBA in bacterial systems (e.g., MchAB in Pseudomonas spp.) .

- Aldehyde Dehydrogenase (ALDH2) : 3-HBA is a substrate for ALDH2 in rats and humans, influencing detoxification pathways .

- Methodology : Enzyme kinetics (Km/Vmax determination) and inhibition assays using recombinant proteins .

Q. Methodological Considerations

Q. What analytical techniques are critical for quantifying 3-HBA in complex matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS for sensitivity .

- Spectroscopy : FT-IR for functional group analysis (e.g., hydroxyl and aldehyde stretches) .

Q. How can researchers design dose-response studies for 3-HBA's therapeutic applications?

- Dosing Range : In vitro: 10–100 μM (anti-inflammatory effects); in vivo: 10–50 mg/kg (mouse models) .

- Controls : Include vehicle (e.g., saline) and positive controls (e.g., protocatechuic aldehyde for vascular studies) .

Q. Emerging Research Directions

Q. What are the untapped therapeutic potentials of 3-HBA in neurodegenerative diseases?

- Precursor Role : 3-HBA is used to synthesize PET agent J147 for Alzheimer’s disease, suggesting utility in amyloid-β modulation .

- Study Design : Combine in vitro blood-brain barrier permeability assays with in vivo cognitive testing in transgenic mouse models .

Q. How can computational modeling enhance 3-HBA research?

准备方法

Bromination of 3-Hydroxybenzaldehyde

Bromination is a key strategy for introducing bromine atoms into the aromatic ring of this compound. Hata et al. (2019) demonstrated the synthesis of 2-bromo-3-hydroxybenzaldehyde (CAS 196081-71-7) via electrophilic aromatic substitution .

Reaction Conditions and Mechanism

A suspension of this compound (40.0 mmol), sodium acetate (80.0 mmol), and iron powder (3.00 mmol) in acetic acid was treated with bromine (46.0 mmol) at room temperature under an inert atmosphere. The reaction proceeded for 5 hours, yielding 44% of the desired product after chromatographic purification . The iron catalyst likely facilitates the generation of Br⁺ ions, which attack the ortho position relative to the hydroxyl group due to its electron-donating effect.

Key Data:

-

Reactants : this compound, Br₂, AcOH, Fe

-

Yield : 44%

-

Purification : Silica gel chromatography (hexane/ethyl acetate)

This method highlights the regioselectivity of bromination in phenolic aldehydes, favoring the ortho position over para due to steric and electronic factors .

Etherification of this compound

Etherification expands the utility of this compound by introducing alkoxy groups. Nornadia et al. (2017) reported the synthesis of 3-alkoxybenzaldehydes (e.g., 3-(octyloxy)benzaldehyde) via nucleophilic substitution .

General Etherification Protocol

This compound (4 mmol) was refluxed with alkyl bromides (6 mmol), potassium carbonate (7.5 mmol), and potassium iodide in ethanol for 20 hours. The reaction achieved yields of 85–90% for C₈–C₁₂ alkyl chains . The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the alkyl bromide.

Key Data:

-

Reactants : this compound, 1-bromooctane/1-bromodecane/1-bromododecane, K₂CO₃, KI

-

Yields : 85% (C₈), 88% (C₁₀), 90% (C₁₂)

-

Characterization : Disappearance of O–H stretch (IR: ~3200 cm⁻¹), emergence of alkoxy C–O stretch (1260 cm⁻¹)

This method demonstrates scalability and efficiency for producing long-chain alkoxy derivatives, which are valuable in surfactant and polymer chemistry .

Schiff Base Formation

Schiff bases derived from this compound exhibit biological activity. Nornadia et al. (2017) synthesized 3-hydroxybenzaldehydesalicylhydrazide via condensation with salicylhydrazide .

Synthetic Procedure

Salicylhydrazide (2 mmol) and this compound (3 mmol) were refluxed in ethanol for 4 hours. The product was recrystallized from ethanol, yielding a hydrazone Schiff base characterized by IR and NMR .

Key Data:

-

Reactants : this compound, salicylhydrazide

-

Yield : 72%

-

Characterization :

Schiff bases from this compound show promise as antimicrobial agents, with modifications altering bioactivity .

Allylation of this compound

Ambeed (2020) reported quantitative yields in the synthesis of 3-allyloxybenzaldehyde under reflux conditions .

Reaction Optimization

A mixture of this compound (0.49 mol), allyl bromide (0.59 mol), K₂CO₃ (0.74 mol), and NaI in ethanol was refluxed for 3 hours. The product was isolated via extraction with methyl tert-butyl ether (MTBE) .

Key Data:

-

Reactants : this compound, allyl bromide, K₂CO₃, NaI

-

Yield : 100%

-

Purification : Sequential washing with NaOH, water, and brine

This method’s efficiency stems from the synergistic effect of K₂CO₃ and NaI, enhancing nucleophilicity and reaction rate .

Comparative Analysis of Methodologies

Bromination offers regioselectivity but moderate yields, while allylation achieves quantitative conversion under optimized conditions. Etherification and Schiff base formation balance yield and functional diversity.

Challenges and Optimization Strategies

-

Bromination : Low yields (44%) due to competing para substitution and di-bromination. Using FeBr₃ or H₂SO₄ as catalysts may improve selectivity .

-

Etherification : Long reaction times (20 h) could be reduced via microwave-assisted synthesis .

-

Schiff Bases : Recrystallization from ethanol limits scalability; alternative solvents like acetone should be explored .

属性

IUPAC Name |

3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVREABSGIHHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059220 | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-83-4 | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2819J40E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。